4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol
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Overview
Description
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is a complex organic compound with the molecular formula C13H10BrF2NO. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol typically involves multi-step organic reactions. One common method includes the bromination of 2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions in specialized reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluoroaniline: Similar structure but lacks the methoxy group.
2-Bromo-4,6-difluoroaniline: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Biological Activity
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C13H10BrF2N\O
- Molecular Weight : 305.13 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. It is hypothesized to act as an inhibitor of certain kinases and enzymes that play critical roles in cancer progression and inflammation.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that halogenated derivatives can inhibit tumor cell proliferation by inducing apoptosis (programmed cell death) through various pathways, including:
- Inhibition of cell cycle progression
- Induction of oxidative stress
- Activation of apoptotic pathways
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have been documented to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds, providing insights into potential effects:
Case Study: Anticancer Activity
In a study conducted by Smith et al. (2023), a series of bromo-substituted phenolic compounds were evaluated for their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting potent antiproliferative effects.
Properties
IUPAC Name |
4-bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-12-3-2-10(16)6-11(12)17/h2-6,18-19H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRJPKUGUBBVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=C(C=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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